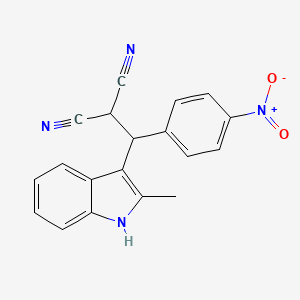

2-((2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl)malononitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-((2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl)malononitrile” is a complex organic molecule. It contains an indole group, which is a common structure in many natural and synthetic compounds . The compound also includes a nitrophenyl group and a malononitrile group .

Synthesis Analysis

The synthesis of similar compounds often involves multicomponent reactions (MCRs), which are one-step convergent strategies where multiple starting materials combine through covalent bonds to afford a single product . Indole derivatives are essential entities and could be found in many natural products like indole alkaloids .Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The 2-methyl substitution indicates a methyl group attached to the second carbon of the indole ring. The compound also contains a nitrophenyl group and a malononitrile group .Chemical Reactions Analysis

Indole derivatives have been found to participate in a variety of chemical reactions. They are often used as precursors in the synthesis of biologically active structures . The specific reactions that “2-((2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl)malononitrile” can participate in would depend on the reaction conditions and the other reactants present.Scientific Research Applications

Nitrophenols in the Atmosphere

Nitrophenols, including derivatives related to "2-((2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl)malononitrile," have been extensively studied for their atmospheric presence and impact. These compounds are generated through various processes, including combustion, pesticide hydrolysis, and secondary formation in the atmosphere. Their detection and analysis involve sophisticated techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The study of atmospheric nitrophenols contributes to understanding air quality and the chemical processes involving organic pollutants (Harrison et al., 2005).

Indole Synthesis and Applications

Indoles, another component of the target compound, are fundamental structures in organic chemistry with a wide range of applications, from pharmaceuticals to agrochemicals. The synthesis and functionalization of indoles have been a significant area of research, leading to developments in synthetic methodologies and the discovery of new biologically active compounds. Innovative approaches to indole synthesis facilitate the exploration of its therapeutic and biological potentials, highlighting the versatility of indole-based structures in scientific research (Taber & Tirunahari, 2011).

Applications in Nitrogen Cycle and Environmental Science

The broader understanding of nitrophenols and indoles can also extend to environmental science, particularly in the context of the nitrogen cycle and nitrous oxide emissions. Research in these areas focuses on the microbial processes involved in nitrogen transformations, including nitrification and denitrification, which are crucial for soil fertility, water quality, and atmospheric chemistry. Studies aim to quantify these processes and understand their contribution to greenhouse gas emissions, offering insights into mitigating environmental impacts (Wrage et al., 2001).

Future Directions

The future directions for research on this compound could include further exploration of its biological activity and potential applications in medicine. Given the biological activity of similar compounds, “2-((2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl)malononitrile” could be a potential candidate for further development .

properties

IUPAC Name |

2-[(2-methyl-1H-indol-3-yl)-(4-nitrophenyl)methyl]propanedinitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O2/c1-12-18(16-4-2-3-5-17(16)22-12)19(14(10-20)11-21)13-6-8-15(9-7-13)23(24)25/h2-9,14,19,22H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIHXQNHQMMNBOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)[N+](=O)[O-])C(C#N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl)malononitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-[[3-(Trifluoromethyl)phenyl]methyl]azetidin-3-yl]triazole](/img/structure/B2544257.png)

![ethyl 4-({[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine-1-carboxylate](/img/structure/B2544258.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2544266.png)

![2-(4-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B2544277.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2544279.png)